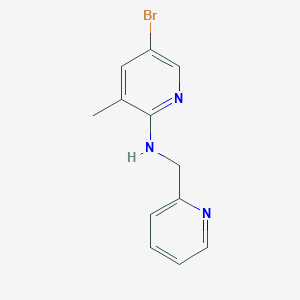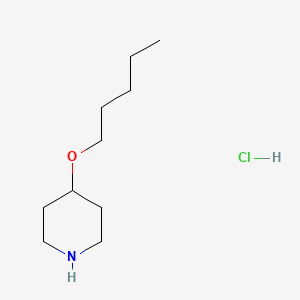![molecular formula C7H4BrFN2 B1525363 3-ブロモ-4-フルオロ-1H-ピロロ[2,3-b]ピリジン CAS No. 1190320-00-3](/img/structure/B1525363.png)
3-ブロモ-4-フルオロ-1H-ピロロ[2,3-b]ピリジン
説明
3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H4BrFN2 and its molecular weight is 215.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生化学分析
Biochemical Properties
3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary targets of this compound is the fibroblast growth factor receptor (FGFR) family, which includes FGFR1, FGFR2, FGFR3, and FGFR4 . These receptors are involved in various cellular processes such as cell proliferation, differentiation, and migration. By inhibiting the activity of these receptors, 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine can modulate these processes, making it a valuable tool in cancer research and therapy .
Cellular Effects
The effects of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine on cellular processes are profound. This compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . These effects are primarily mediated through the inhibition of the FGFR signaling pathway, which is often dysregulated in various types of cancer . Additionally, 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine can influence cell signaling pathways, gene expression, and cellular metabolism, further contributing to its anti-cancer properties .
Molecular Mechanism
At the molecular level, 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine exerts its effects by binding to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptor, which is necessary for the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . By blocking these pathways, 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine can effectively halt the progression of cancer cells and induce cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under exposure to light . Long-term studies have shown that continuous exposure to 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine can lead to sustained inhibition of cancer cell proliferation and migration, although the degree of inhibition may decrease over time due to potential degradation of the compound .
Dosage Effects in Animal Models
The effects of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine in animal models vary with different dosages. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown into various metabolites . These metabolites can then be excreted through the kidneys or further processed in the liver . The interaction of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine with these enzymes can also influence metabolic flux and metabolite levels, potentially affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine is transported and distributed through various mechanisms . The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . Additionally, its lipophilic nature allows it to diffuse across cell membranes, contributing to its accumulation in specific cellular compartments . These interactions can influence the localization and concentration of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine within different tissues and organs .
Subcellular Localization
The subcellular localization of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine is critical for its activity and function . The compound is primarily localized in the cytoplasm, where it can interact with its target enzymes and receptors . Additionally, post-translational modifications and targeting signals can direct 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine to specific subcellular compartments, such as the nucleus or mitochondria . These localizations can influence the compound’s efficacy and specificity in modulating cellular processes .
特性
IUPAC Name |
3-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJJJMJHXJYYRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1F)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696594 | |
| Record name | 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190320-00-3 | |
| Record name | 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-azido-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525284.png)

![3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1525286.png)


![4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525290.png)
![3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B1525292.png)
![3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1525294.png)
![3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B1525295.png)
![4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1525297.png)
![4-[2-(Allyloxy)ethyl]piperidine hydrochloride](/img/structure/B1525298.png)
![3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525300.png)
![5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1525301.png)
